molecular formula C20H21N3OS B2944347 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207056-57-2

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2944347
CAS RN: 1207056-57-2
M. Wt: 351.47
InChI Key: ASRDLARZDWPLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and dynamics of molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Imidazole rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Heterocyclic Synthesis from Thioureido-acetamides

Thioueido-acetamides serve as precursors for synthesizing various heterocycles, including 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. These compounds are produced through one-pot cascade reactions showcasing excellent atom economy. The structures and tautomers of the synthesized heterocycles are confirmed through spectroscopic, chemical data, and DFT calculations, highlighting their potential in diverse chemical synthesis applications (Schmeyers & Kaupp, 2002).

Synthesis of Benzimidazole-based Pyramidine Derivatives

Benzimidazole-based pyramidine derivatives have been synthesized from 2-(4-aminophenyl) benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyramidine. These compounds exhibit notable antibacterial activity, underlining their significance in developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Amide Bond Formation in Unmasked Imidazole Systems

The synthesis of N-[N-[[[(5-methyl-4-imidazolyl)methyl]thio]acetyl]-L-methionyl]histamine demonstrates a method to form amide bonds in the presence of unmasked imidazole functions, which is a common challenge in chemical synthesis. This method provides a cleaner and more efficient approach to synthesizing compounds involving imidazole ring systems (Modder et al., 2010).

Anticancer Benzimidazole-Thiazole Derivatives

A series of benzimidazole-thiazole derivatives have been synthesized and shown to possess promising anticancer activity against HepG2 and PC12 cell lines. These findings suggest the potential of these compounds in cancer therapy (Nofal et al., 2014).

Antimicrobial Activity of Imidazole Derivatives

Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including drug-resistant types. The structure-activity relationship (SAR) studies indicate significant antibacterial potential, emphasizing their utility in addressing antimicrobial resistance (Daraji et al., 2021).

Mechanism of Action

properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-15-8-10-17(11-9-15)18-12-22-20(25-14-19(24)21-2)23(18)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDLARZDWPLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.